molecular formula C5H10BrO2P B14344160 2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane CAS No. 104634-78-8

2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane

Cat. No.: B14344160
CAS No.: 104634-78-8
M. Wt: 213.01 g/mol
InChI Key: AXHNEFRGGPQBSS-UHFFFAOYSA-N
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Description

2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a bromine atom and a dioxaphosphinane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane typically involves the reaction of 2,2-dimethyl-1,3-propane diol with phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,2-Dimethyl-1,3-propane diol+Phosphorus tribromideThis compound+By-products\text{2,2-Dimethyl-1,3-propane diol} + \text{Phosphorus tribromide} \rightarrow \text{this compound} + \text{By-products} 2,2-Dimethyl-1,3-propane diol+Phosphorus tribromide→this compound+By-products

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation Reactions: The compound can be oxidized to form different phosphorus-containing products.

    Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted dioxaphosphinanes.

    Oxidation Reactions: Products include phosphine oxides and other oxidized derivatives.

    Reduction Reactions: Products include phosphine derivatives and reduced phosphorus compounds.

Scientific Research Applications

2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane involves its interaction with molecular targets through its reactive bromine atom and phosphorus center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition, modulation of signaling pathways, and interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane
  • 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one

Uniqueness

2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro and oxo analogs. This uniqueness makes it valuable for specific applications where bromine’s reactivity is advantageous.

Properties

CAS No.

104634-78-8

Molecular Formula

C5H10BrO2P

Molecular Weight

213.01 g/mol

IUPAC Name

2-bromo-5,5-dimethyl-1,3,2-dioxaphosphinane

InChI

InChI=1S/C5H10BrO2P/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3

InChI Key

AXHNEFRGGPQBSS-UHFFFAOYSA-N

Canonical SMILES

CC1(COP(OC1)Br)C

Origin of Product

United States

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